molecular formula C13H15NO2 B2534699 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 941266-27-9

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B2534699
CAS No.: 941266-27-9
M. Wt: 217.268
InChI Key: XEJWPMCWXLNOMT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is an organic compound with the molecular formula C13H15NO2. It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications. This compound is particularly notable for its potential use as an antioxidant and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of aniline with acetone in the presence of acidic catalysts. One common method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, allows for the efficient conversion of aniline and acetone to the desired product. These catalysts are preferred due to their high activity, selectivity, and ease of recovery .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): A closely related compound with similar antioxidant properties.

    Quinoline: A parent compound with a wide range of biological activities.

    Dihydroquinoline derivatives: Various derivatives with diverse applications in pharmaceuticals and materials science.

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and allows for further functionalization, making it a versatile compound in synthetic chemistry and industrial applications .

Biological Activity

2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TMQCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TMQCA is characterized by a quinoline ring structure with a carboxylic acid functional group. Its molecular formula is C15H19NO2C_{15}H_{19}NO_2 with a molecular weight of 245.32 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of TMQCA is attributed to its ability to interact with specific molecular targets within biological systems. It acts as an electrophilic agent, reacting with nucleophilic sites in proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its observed biological effects.

Key Mechanisms Include:

  • Antioxidant Activity : TMQCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
  • Antimicrobial Properties : TMQCA demonstrates activity against a range of bacterial and fungal pathogens.

Antioxidant Activity

Research indicates that TMQCA can effectively reduce oxidative stress markers in vivo. For instance, studies have shown that it decreases levels of lipid peroxidation and protein oxidation products in animal models subjected to oxidative stress conditions .

Anti-inflammatory Properties

TMQCA has been investigated for its anti-inflammatory effects in models of acute liver injury. It significantly reduced the expression of pro-inflammatory cytokines and improved liver function markers in rats treated with acetaminophen . This suggests its potential as a hepatoprotective agent.

Antimicrobial Activity

TMQCA has demonstrated antimicrobial properties against various pathogens. In silico studies have identified it as a promising candidate for developing new antibiotics against multidrug-resistant strains . Its effectiveness was particularly noted against Candida albicans and certain Gram-positive bacteria.

Study on Parkinson's Disease

A study involving 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of TMQCA) showed that it alleviated motor coordination deficits in a rat model of Parkinson's disease. The compound reduced oxidative stress markers and improved histopathological outcomes . This highlights the potential therapeutic applications of TMQCA derivatives in neurodegenerative diseases.

Hepatoprotective Effects

In another study focusing on liver injury induced by acetaminophen, TMQCA was found to normalize antioxidant enzyme functions and reduce apoptosis markers. The results indicated that TMQCA could serve as an effective hepatoprotective agent by mitigating oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineStructureAntioxidant, hepatoprotective
6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolineStructureAntimicrobial
Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)StructureAntitoxic properties

Properties

IUPAC Name

2,2,4-trimethyl-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWPMCWXLNOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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